1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom replaces a hydrogen atom on the phenyl ring.
Coupling with Urea: The final step involves coupling the fluorophenyl-thiadiazole intermediate with urea under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the thiadiazole ring or the urea moiety.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid: This compound shares the fluorophenyl and methylsulfanyl groups but has an imidazole ring instead of a thiadiazole ring.
4-fluorophenyl methyl sulfone: This compound contains the fluorophenyl group and a sulfone moiety but lacks the thiadiazole and urea components.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS2/c1-17-10-15-14-9(18-10)13-8(16)12-7-4-2-6(11)3-5-7/h2-5H,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKJBISOXYFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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